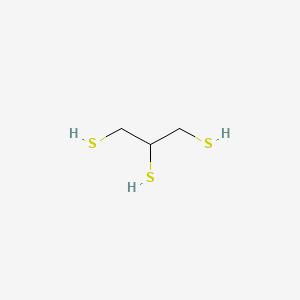

Propane-1,2,3-trithiol

Description

Significance of Polythiols in Organic Synthesis and Advanced Materials Science

Polythiols, which are organic compounds containing multiple thiol (-SH) functional groups, are of considerable importance in several scientific fields. nih.gov Their reactivity allows them to participate in a variety of chemical reactions, making them valuable building blocks in organic synthesis and polymer chemistry. nih.govresearchgate.net The thiol groups can undergo reactions such as Michael addition, thiol-ene and thiol-yne "click" reactions, and reactions with isocyanates and epoxies, which are highly efficient and often proceed under mild conditions. nih.govresearchgate.net

In the realm of advanced materials, polythiols are instrumental in the creation of specialized polymers and networks. rsc.orgarkema.com Thiol-ene photopolymerization, for instance, offers advantages like rapid curing and reduced oxygen inhibition, leading to the development of materials for dental resins, coatings, and adhesives. cnrs.fr Furthermore, the incorporation of polythiols can enhance the properties of materials, leading to applications such as self-healing materials, hydrogels, and high-performance thermosets. rsc.orgcnrs.fr The ability of thiol groups to coordinate with metal ions also opens up possibilities in the design of functional materials for catalysis and metal ion sensing. rsc.org

Historical Context and Evolution of Research on Vicinal Trithiols, including Propane-1,2,3-trithiol

The study of polythiols, and specifically vicinal trithiols like this compound, emerged from a growing interest in organosulfur chemistry in the mid-20th century. Early research focused on the fundamental synthesis and reactivity of these molecules. A significant advancement in the preparation of this compound was the use of 1,2,3-trichloropropane (B165214) as a starting material, which provided a more accessible route to this compound. researchgate.net

Initial investigations into this compound were centered on understanding the behavior of its three adjacent thiol groups. This foundational work paved the way for its application in coordination chemistry, where the trithiol can act as a tridentate ligand, forming stable complexes with various metals. ontosight.ai Research has since expanded to explore its use in creating more complex sulfur-containing molecules and materials. The development of synthetic methods reflects the broader progress in organosulfur chemistry, with researchers continually refining techniques to create intricate thiol-based structures.

Fundamental Structural Features and Academic Nomenclature Conventions of this compound

This compound is characterized by a three-carbon propane (B168953) chain with a thiol (-SH) group attached to each carbon atom. ontosight.ai This arrangement of three vicinal thiol groups is the defining feature of the molecule and is responsible for its unique chemical properties and reactivity.

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is This compound . chemspider.com This name clearly indicates a three-carbon alkane (propane) with three thiol groups located at the first, second, and third carbon positions. Other acceptable names include 1,2,3-trimercaptopropane and 1,2,3-propanetrithiol. ontosight.ai

Below is a data table summarizing key structural and identifying information for this compound.

| Property | Value | Source |

| Molecular Formula | C₃H₈S₃ | guidechem.comchemnet.com |

| Molecular Weight | 140.28 g/mol | guidechem.com |

| CAS Number | 4756-13-2 | chemnet.com |

| IUPAC Name | This compound | chemspider.com |

| Synonyms | 1,2,3-Trimercaptopropane, 1,2,3-Propanetrithiol | ontosight.ai |

The presence of three proximate thiol groups allows this compound to act as an efficient chelating agent for various metal ions, a property that is central to much of its contemporary research applications.

Properties

CAS No. |

4756-13-2 |

|---|---|

Molecular Formula |

C3H8S3 |

Molecular Weight |

140.3 g/mol |

IUPAC Name |

propane-1,2,3-trithiol |

InChI |

InChI=1S/C3H8S3/c4-1-3(6)2-5/h3-6H,1-2H2 |

InChI Key |

UWHMFGKZAYHMDJ-UHFFFAOYSA-N |

SMILES |

C(C(CS)S)S |

Canonical SMILES |

C(C(CS)S)S |

Other CAS No. |

4756-13-2 |

Pictograms |

Acute Toxic; Irritant |

Synonyms |

1,2,3-trimercaptopropane |

Origin of Product |

United States |

Synthetic Methodologies for Propane 1,2,3 Trithiol and Its Precursors

Established Synthetic Routes and Reaction Pathways

The primary and most well-documented method for synthesizing Propane-1,2,3-trithiol involves the chemical transformation of 1,2,3-Trichloropropane (B165214). This approach leverages fundamental organic reaction mechanisms to achieve the desired trithiolated product.

Synthesis from 1,2,3-Trichloropropane via Nucleophilic Substitution Reactions

The conversion of 1,2,3-Trichloropropane to this compound is principally achieved through a series of nucleophilic substitution reactions. google.comresearchgate.net In this process, a sulfur-containing nucleophile replaces each of the three chlorine atoms on the propane (B168953) backbone. chemguide.co.uk The most common nucleophile used for this purpose is the hydrosulfide (B80085) ion (SH⁻), typically sourced from an inorganic salt like sodium hydrosulfide (NaSH). google.comresearchgate.net

C₃H₅Cl₃ + 3 NaSH → C₃H₅(SH)₃ + 3 NaCl

The choice of solvent is critical for the success of this reaction, as the organic precursor (1,2,3-Trichloropropane) and the inorganic nucleophile (sodium hydrosulfide) have different solubility properties. chemguide.co.uk A mixture of ethanol (B145695) and water is often used to create a medium in which both reactants can dissolve to some extent. chemguide.co.uk Alternatively, polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) are effective in facilitating this type of reaction. researchgate.net

| Parameter | Details | Source(s) |

| Precursor | 1,2,3-Trichloropropane | google.comresearchgate.netlookchem.com |

| Nucleophile | Sodium Hydrosulfide (NaSH) | google.comresearchgate.net |

| Reaction Type | Nucleophilic Substitution (SN2) | chemguide.co.ukorganic-chemistry.org |

| Solvent Systems | Ethanol/Water mixture, Dimethyl Sulfoxide (DMSO) | researchgate.netchemguide.co.uk |

Investigation of Intermediates and Side-Product Formation

During the synthesis of this compound from 1,2,3-Trichloropropane, the formation of intermediates is an expected consequence of the stepwise substitution mechanism. As the three chlorine atoms are replaced sequentially, partially substituted intermediates such as 3-chloro-propane-1,2-dithiol and 2,3-dichloropropane-1-thiol are transiently formed.

However, side reactions can also occur, leading to the formation of undesired byproducts. One notable side-product identified through NMR analysis is 4-thiaheptane-1,2,6,7-tetrathiol. researchgate.net This compound and related oligomers are believed to form when the primary thiol groups of the newly formed this compound act as nucleophiles themselves, attacking another molecule of the chlorinated precursor or intermediate. researchgate.net This subsequent reaction leads to the creation of a thioether linkage and the formation of larger oligomeric structures. researchgate.net The study of these side reactions is crucial for optimizing reaction conditions to maximize the yield of the desired trithiol. researchgate.net

One-Pot Reaction Systems for Efficient Synthesis

One such one-pot procedure involves the reaction of 1,2,3-trichloroethane with sodium disulfide. researchgate.net The disulfide is generated in situ from elemental sulfur in a basic solution of hydrazine (B178648) hydrate. researchgate.net The resulting disulfide polymer is then reductively cleaved in the same pot to yield this compound, with reported yields exceeding 60%. researchgate.net Another patented one-pot method describes reacting 1,2,3-Trichloropropane and sodium hydrosulfide in the presence of a catalyst in a single flask, heating the mixture, and then proceeding with purification steps after the reaction is complete. google.com

Novel and Emerging Synthetic Approaches

In line with the evolution of chemical manufacturing, new strategies for synthesizing this compound are being explored. These approaches aim to improve the efficiency, selectivity, and environmental profile of the synthesis.

Application of Green Chemistry Principles in this compound Synthesis

While specific studies explicitly labeling the synthesis of this compound as "green" are not prevalent, the existing and emerging methodologies can be viewed through the lens of green chemistry principles. The twelve principles of green chemistry advocate for practices such as waste prevention, maximizing atom economy, using catalysis, and employing safer solvents. gcande.orgacs.org

The development of one-pot syntheses is a clear step towards greener chemistry, as it minimizes solvent usage and waste generated from the purification of intermediates. researchgate.netrasayanjournal.co.in The use of catalysts, as described in some methods, enhances reaction efficiency, which can lead to lower energy consumption and less waste. google.comacs.org The choice of solvent also has significant environmental implications; while effective, solvents like DMSO can be problematic, and a shift towards more benign solvent systems or even solvent-free reactions would represent a significant green advancement. researchgate.netrasayanjournal.co.inacs.org The ideal E-factor (kg of waste per kg of product) is zero, and while this is rarely achievable, process optimization aims to approach this ideal. gcande.org

Catalytic Methods for Enhanced Selectivity and Yield

The use of catalysts is a key strategy for improving the synthesis of this compound. google.com In the nucleophilic substitution reaction between the water-insoluble 1,2,3-Trichloropropane and the aqueous-soluble sodium hydrosulfide, a phase-transfer catalyst can be employed to overcome the challenge of the two-phase reaction system. google.comchemguide.co.uk

A patented method utilizes tetrabutylammonium (B224687) bromide as a phase-transfer catalyst. google.com This catalyst transports the hydrosulfide nucleophile from the aqueous phase into the organic phase, where it can react with the trichloropropane. This enhances the reaction rate and allows the process to be carried out efficiently, leading to a product with high mercapto content and a high refractive index. google.com The catalyst dosage is typically a small percentage of the mass of the trichloropropane, for instance, between 0.8% and 1.2%. google.com Such catalytic methods are crucial for achieving high yields and selectivity, making the synthesis more economically viable and efficient. ufl.edu

| Reaction Component | Example | Purpose | Source(s) |

| Precursor | 1,2,3-Trichloropropane | Starting material with three leaving groups | google.com |

| Nucleophile | Sodium Hydrosulfide | Source of thiol groups | google.com |

| Catalyst | Tetrabutylammonium Bromide | Phase-transfer catalyst to facilitate reaction between phases | google.com |

| Reaction Temperature | 90-100 °C | To provide activation energy for the reaction | google.com |

| Reaction Time | 3-4 hours | To allow the reaction to proceed to completion | google.com |

Optimization of Reaction Conditions and Process Parameters

The successful synthesis of this compound hinges on the careful optimization of several interconnected process parameters. These include the choice of solvent, temperature, pressure, and the stoichiometric ratios of reactants.

Solvent Effects and Reaction Medium Engineering (e.g., NaSH-DMSO system)

The reaction medium plays a pivotal role in the synthesis of this compound, influencing reaction rates, product distribution, and yields. A commonly employed method involves the reaction of 1,2,3-trichloropropane with a sulfur source, such as sodium hydrosulfide (NaSH). researchgate.net The choice of solvent in this system is critical.

Dimethyl sulfoxide (DMSO) has emerged as a particularly effective solvent for this transformation. researchgate.net DMSO is a polar aprotic solvent, meaning it possesses a large dipole moment and is miscible with a wide range of organic and inorganic substances, including water. wikipedia.org Its ability to dissolve both polar and nonpolar compounds makes it an excellent medium for reactions involving salts like NaSH. researchgate.netwikipedia.org The NaSH-DMSO system has been shown to facilitate the nucleophilic substitution reaction where the chloride atoms in 1,2,3-trichloropropane are replaced by thiol groups. researchgate.net Research has demonstrated that this system can produce this compound, although the formation of oligomeric byproducts can also occur. researchgate.net

The polarity and high boiling point of DMSO are advantageous, allowing for reactions to be conducted at elevated temperatures, which can increase the reaction rate. wikipedia.orgresearchgate.net However, the use of DMSO is not without its complexities, as it can also participate in side reactions under certain conditions. Therefore, careful engineering of the reaction medium is essential for maximizing the yield of the desired trithiol.

Table 1: Impact of Solvent System on this compound Synthesis

| Solvent System | Precursors | Key Observations | Reference |

| NaSH-DMSO | 1,2,3-Trichloropropane, Sodium Hydrosulfide | Facilitates nucleophilic substitution. Can lead to the formation of this compound and related oligomers. | researchgate.net |

Temperature, Pressure, and Stoichiometric Control

The manipulation of temperature, pressure, and reactant stoichiometry is fundamental to optimizing the synthesis of this compound. These parameters directly influence the reaction kinetics and the equilibrium position, thereby affecting the final product yield and purity.

Temperature: The reaction temperature is a critical factor. For instance, in the synthesis utilizing 1,2,3-trichloropropane and sodium hydrosulfide, heating is required to drive the reaction forward. google.com One patented method specifies heating the mixture to 100°C in an oil bath for a duration of 3 hours. google.com However, excessively high temperatures can promote the formation of undesired byproducts and decomposition of the target compound. Therefore, precise temperature control is crucial for achieving a high yield of this compound.

Pressure: While many syntheses are conducted at atmospheric pressure, controlling the pressure can be a valuable tool in certain reaction setups. For some processes, applying a partial vacuum can be beneficial, particularly during distillation for purification, as it lowers the boiling point of the compound. wikipedia.org

Stoichiometric Control: The molar ratio of the reactants is a key determinant of the product distribution. In the reaction of 1,2,3-trichloropropane with NaSH, a careful balance of the stoichiometry is necessary to ensure the complete substitution of all three chlorine atoms while minimizing the formation of oligomeric species. researchgate.net An excess of the thiolating agent may be used to drive the reaction to completion. For example, a described synthesis uses a significant molar excess of sodium hydrosulfide relative to 1,2,3-trichloropropane. google.com The stoichiometry can also influence the properties of polymers derived from trithiols, where off-stoichiometric ratios of thiol to ene groups are intentionally used to tailor the mechanical properties of the resulting materials. google.com

Table 2: Exemplary Reaction Parameters for this compound Synthesis

| Parameter | Value/Condition | Rationale/Observation | Reference |

| Reactants | 1,2,3-Trichloropropane, Sodium Hydrosulfide | Common precursors for the synthesis. | google.com |

| Catalyst | Tetrabutylammonium Bromide | Used as a phase-transfer catalyst. | google.com |

| Temperature | 100 °C | Optimal for the reaction duration specified. | google.com |

| Reaction Time | 3 hours | Sufficient for achieving a high conversion. | google.com |

| Stoichiometry | Molar excess of Sodium Hydrosulfide | To ensure complete substitution of chlorine atoms. | google.com |

Isolation and Purification Techniques for Synthetic Intermediates and the Target Compound

Following the synthesis, a series of isolation and purification steps are essential to obtain this compound of high purity. These techniques are also applied to isolate and purify any synthetic intermediates that may be formed during the reaction sequence.

Commonly employed purification methods for trithiols and their precursors include:

Solvent Extraction: This technique is used to separate the desired product from the reaction mixture based on its differential solubility in two immiscible liquid phases. For example, after the reaction, the mixture can be diluted with water and extracted with an organic solvent. nih.gov

Filtration: This is a straightforward method to remove solid impurities, such as salts or catalyst residues, from the liquid product. A patent describes filtering mechanical impurities through a filter membrane to obtain the final product. google.com

Distillation: For volatile compounds, distillation under reduced pressure is a powerful purification technique. This method separates components of a liquid mixture based on differences in their boiling points.

Column Chromatography: Silica (B1680970) gel column chromatography is a widely used technique for purifying organic compounds. nih.gov The mixture is passed through a column packed with silica gel, and different components are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase.

Recrystallization: This method is used to purify solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature, and upon cooling, the purified compound crystallizes out, leaving impurities in the solution. nih.gov

The choice of purification method depends on the physical and chemical properties of the target compound and its impurities. For instance, a patented preparation of this compound mentions a final step of filtering mechanical impurities after a dehydration process to yield a product with a mass fraction content of 99.0%. google.com In other syntheses of related trithiol compounds, a combination of solvent extraction, recrystallization, and/or silica gel column chromatography is utilized to purify both the final trithiol and its intermediates. nih.gov

Reaction Chemistry and Derivatization of Propane 1,2,3 Trithiol

Thiol-Ene Click Chemistry with Propane-1,2,3-trithiol

The thiol-ene reaction is a prominent example of click chemistry, a class of reactions known for their high efficiency, mild reaction conditions, stereoselectivity, and lack of by-products. wikipedia.orgtaylorandfrancis.com This reaction involves the addition of a thiol to an alkene (an "ene") to form a stable thioether linkage. wikipedia.orgvander-lingen.nl this compound, with its three thiol groups, can react with mono- or multifunctional enes, making it a valuable building block in polymer and materials science.

Mechanisms and Kinetics of Thiol-Ene Reactions

The thiol-ene reaction can proceed through two primary mechanisms: a free-radical addition and a nucleophile- or base-catalyzed Michael addition. wikipedia.orgtaylorandfrancis.comalfa-chemistry.com

Radical-Mediated Thiol-Ene Reaction: This is the most common pathway, typically initiated by light (photochemical initiation) or heat in the presence of a radical initiator. wikipedia.orgalfa-chemistry.com The process occurs via a step-growth, free-radical chain mechanism. polito.it

Initiation: A radical initiator abstracts a hydrogen atom from a thiol group (R-SH) to form a reactive thiyl radical (RS•). wikipedia.orgnih.gov

Propagation: The thiyl radical adds to an alkene across the carbon-carbon double bond in an anti-Markovnikov fashion, creating a carbon-centered radical. wikipedia.orgthieme-connect.de This radical then abstracts a hydrogen from another thiol group, regenerating a thiyl radical and forming the final thioether product. This new thiyl radical continues the chain reaction. thieme-connect.dersc.org

Termination: The reaction ceases when two radicals combine. nih.gov

Nucleophilic Thiol-Michael Addition: This mechanism is favored when the alkene is electron-deficient (e.g., acrylates or maleimides). thieme-connect.de The reaction is catalyzed by a base or a nucleophile. taylorandfrancis.com

A base deprotonates the thiol to form a highly nucleophilic thiolate anion (RS⁻). alfa-chemistry.comthieme-connect.de

The thiolate anion attacks the electron-deficient alkene in a conjugate (Michael-type) addition, forming an intermediate carbanion (or enolate). alfa-chemistry.com

This intermediate is then protonated by a proton source, such as another thiol molecule, to yield the final thioether product. alfa-chemistry.com

Kinetically, thiol-ene reactions are known for being extremely rapid, often completing in seconds to minutes under ambient conditions. alfa-chemistry.com The rate of the radical-mediated reaction is influenced by factors such as the stability of the carbon-centered radical intermediate and the S-H bond dissociation energy of the thiol. acs.org For photoinitiated reactions, an induction period may be observed as radicals are generated, after which the chain reaction proceeds rapidly. nih.gov

Table 1: Comparison of Thiol-Ene Reaction Mechanisms

| Feature | Radical-Mediated Mechanism | Nucleophilic Michael Addition |

|---|---|---|

| Initiation | Radical initiators (photo or thermal) wikipedia.org | Base or nucleophile taylorandfrancis.com |

| Alkene Type | Electron-rich and unactivated alkenes | Electron-deficient alkenes thieme-connect.de |

| Key Intermediate | Thiyl radical (RS•) and carbon-centered radical wikipedia.org | Thiolate anion (RS⁻) and carbanion alfa-chemistry.com |

| Regioselectivity | Anti-Markovnikov addition wikipedia.org | Anti-Markovnikov addition thieme-connect.de |

| Kinetics | Very rapid chain reaction alfa-chemistry.com | Rapid anionic chain process thieme-connect.de |

Applications in Polymer Network Formation and Cross-linking

The trifunctionality of this compound makes it an exceptional monomer for the synthesis of cross-linked polymer networks. When combined with multifunctional enes (e.g., di- or tri-allyl compounds), thiol-ene photopolymerization leads to the rapid formation of highly uniform and homogeneous polymer networks. rsc.orgnih.gov

This step-growth polymerization mechanism minimizes volumetric shrinkage and internal stress compared to traditional chain-growth polymerizations (like those of acrylates), as the network points are distributed more homogeneously. researchgate.net The resulting polythioether networks exhibit excellent physical, mechanical, and thermal properties that can be precisely tuned by controlling the stoichiometry of the thiol and ene functional groups. acs.org

The key advantages of using this compound in this context include:

High Cross-link Density: Its three thiol groups allow for the creation of densely cross-linked materials with enhanced thermal stability and mechanical strength.

Rapid Curing: The reaction proceeds quickly under UV light, making it suitable for applications like coatings, adhesives, and photolithography. vander-lingen.nlpolito.it

Oxygen Tolerance: Unlike many radical polymerizations which are inhibited by oxygen, the thiol-ene reaction is relatively unaffected. Peroxy radicals that may form readily abstract hydrogen from thiol groups, regenerating the thiyl radicals needed to continue the polymerization. rsc.org

Oxidation Reactions and Disulfide Formation

The thiol groups of this compound are susceptible to oxidation, a reaction that typically results in the formation of disulfide bonds (S-S). This transformation is a key reaction in organic and biological chemistry and can be achieved using a variety of oxidizing agents. nih.govnih.gov

Controlled Oxidation Pathways and By-product Analysis

The oxidation of thiols to disulfides is a two-step process that can proceed through one- or two-electron pathways, depending on the oxidant. nih.gov Common oxidants include oxygen (air), hydrogen peroxide, and iodine. acs.orgnih.gov The reaction rate can be highly dependent on conditions such as the solvent, temperature, and the presence of a base. nih.gov

One-Electron Oxidation: This pathway involves the formation of thiyl radicals as intermediates. Two thiyl radicals can then combine (recombination) to form a disulfide bond. nih.gov

Two-Electron Oxidation: This can proceed via intermediates like sulfenic acids (RSOH), which react rapidly with another thiol to yield the disulfide. nih.gov

Controlling the oxidation of a polythiol like this compound is crucial to direct the outcome towards either intramolecular or intermolecular products. By carefully selecting the oxidant and reaction conditions, it is possible to partially oxidize the thiol groups, resulting in oligomers that contain both thiol and disulfide functionalities. youtube.com For example, using mild oxidants like tert-butyl hydroperoxide can allow for selective oxidation. acs.org Analysis of the reaction mixture is essential to identify potential by-products, which can include oligomers of varying lengths and complex cyclic structures. researchgate.net

Formation of Cyclic and Polymeric Disulfides

The oxidation of this compound can lead to two main types of products depending on whether the disulfide bonds form within the same molecule or between different molecules.

Cyclic Disulfides: Intramolecular oxidation, where thiol groups within the same this compound molecule react, can form cyclic structures containing one or more disulfide bonds. The close proximity of the thiol groups, particularly between the C1 and C2 or C2 and C3 positions, facilitates the formation of five- or six-membered rings. The formation of such cyclic disulfides is often entropically favored compared to intermolecular reactions. nih.gov

Polymeric Disulfides: Intermolecular oxidation leads to the formation of dimers, oligomers, and ultimately poly(disulfide)s, where this compound units are linked together by disulfide bonds. chemrxiv.org This process can be used to synthesize biodegradable polymers, as the disulfide linkages can be cleaved under reducing conditions. chemrxiv.org The oxidation of the related compound propane-1,3-dithiol, for instance, yields a dimeric bis(disulfide) rather than a simple cyclic monomer. wikipedia.org

Table 2: Potential Products from the Oxidation of this compound

| Reaction Type | Product Description | Bond Type |

|---|---|---|

| Intramolecular Oxidation | Monomeric cyclic disulfide (e.g., 1,2-dithiolane ring) | Intramolecular S-S |

| Intermolecular Oxidation | Dimeric and oligomeric species with disulfide linkages | Intermolecular S-S |

| Extensive Intermolecular Oxidation | Poly(disulfide) polymer network | Intermolecular S-S |

Nucleophilic Reactivity of Thiol Groups

The sulfur atoms in the thiol groups of this compound are highly nucleophilic, especially when deprotonated to their corresponding thiolate anions (RS⁻). researchgate.net Thiolates are excellent nucleophiles because sulfur is a large, polarizable atom. nih.gov This reactivity allows this compound to participate in a wide range of nucleophilic substitution and addition reactions.

The first step in many of these reactions is the deprotonation of the thiol (pKa ≈ 5-10) by a suitable base to generate the more potent thiolate nucleophile. nih.gov Once formed, the three thiolate groups on the propane (B168953) backbone can react with various electrophiles.

Examples of nucleophilic reactions include:

Nucleophilic Substitution: Thiolates readily react with alkyl halides in SN2 reactions to displace the halide and form thioethers. With three reactive sites, this compound can be used to synthesize cross-linked thioether structures or complex polythioethers. wikipedia.org

Nucleophilic Addition: Thiolates can add to polarized double bonds, such as the carbon-carbon double bond in α,β-unsaturated carbonyl compounds (Michael addition) or the carbon-oxygen double bond of aldehydes and ketones. thieme-connect.de The reaction with aldehydes and ketones forms thioacetals, which are useful as protecting groups in organic synthesis. wikipedia.org

Ring-Opening Reactions: The nucleophilic thiolate can open strained rings like epoxides. This reaction is highly efficient and results in the formation of a β-hydroxy thioether. nih.gov

The reaction of propane-1,3-dithiol with tetrachloroethylene, where the thiolate anions substitute chlorine atoms, demonstrates the potent nucleophilicity of such compounds in forming heterocyclic structures. researchgate.net

Table 3: Examples of Nucleophilic Reactions of this compound

| Electrophile | Reaction Type | Product Functional Group |

|---|---|---|

| Alkyl Halide (R-X) | Nucleophilic Substitution (SN2) | Thioether |

| Aldehyde/Ketone | Nucleophilic Addition | Thioacetal |

| Epoxide | Ring-Opening | β-Hydroxy Thioether |

| α,β-Unsaturated Carbonyl | Michael Addition | Thioether |

Alkylation and Acylation Reactions for Functionalization

The thiol groups of this compound can be readily functionalized through alkylation and acylation reactions. These reactions typically proceed via the formation of a thiolate anion, a more potent nucleophile, which is generated by treating the thiol with a base.

Alkylation: The most common method for synthesizing thioethers involves the alkylation of thiols. jmaterenvironsci.com This is typically achieved through an SN2 reaction between a thiolate and an alkyl halide. libretexts.org For this compound, each of the three thiol groups can undergo this reaction. The complete alkylation with an alkyl halide (R-X) in the presence of a suitable base results in the formation of a 1,2,3-tris(alkylthio)propane, a tris-thioether. The reaction can be generalized as follows:

HSCH₂CH(SH)CH₂SH + 3 R-X + 3 Base → R-SCH₂CH(S-R)CH₂S-R + 3 [H-Base]⁺X⁻

This functionalization is versatile, allowing for the introduction of a wide variety of alkyl groups onto the propane scaffold. For instance, reacting epichlorohydrin with a three-molar excess of a thiol can produce propan-1,2,3-tris-thioethers. google.com

Acylation: Similarly, acylation introduces an acyl group (R'-C=O) to the sulfur atom, forming a thioester. Thioesters can be synthesized by reacting a thiol with an acyl chloride or an acid anhydride. wikipedia.orgresearchgate.net The reaction of this compound with three equivalents of an acyl chloride (R'-COCl) would yield a tris-thioester. Given the higher nucleophilicity of the thiol group compared to a carboxylic acid, selective S-acylation is highly efficient. stackexchange.com

HSCH₂CH(SH)CH₂SH + 3 R'-COCl → R'-C(O)SCH₂CH(SC(O)R')CH₂SC(O)R' + 3 HCl

These reactions are fundamental for modifying the properties of this compound, enabling its use as a crosslinking agent or as a building block for more complex molecules.

| Reaction Type | Reagent | Functional Group Introduced | Product Class |

|---|---|---|---|

| Alkylation | Alkyl Halide (R-X) | Alkyl (-R) | Tris-thioether |

| Acylation | Acyl Chloride (R'-COCl) | Acyl (-COR') | Tris-thioester |

Michael Addition Reactions in Organic Synthesis

The thiol-Michael addition, or thia-Michael reaction, is a conjugate addition of a thiol to an electron-deficient alkene, known as a Michael acceptor. nih.gov This reaction is highly efficient and is often considered a "click" reaction due to its high yield, stereospecificity, and mild reaction conditions. acsgcipr.org The reaction is typically catalyzed by a weak base, which deprotonates the thiol to form the thiolate anion, the active nucleophile. nih.govresearchgate.net

This compound, with its three thiol groups, can serve as a trifunctional Michael donor. It can react with three equivalents of a Michael acceptor, such as an α,β-unsaturated carbonyl compound, to form a new carbon-sulfur bond at the β-position of the acceptor.

This trifunctionality makes this compound a valuable crosslinking agent in polymer synthesis. When reacted with difunctional or multifunctional Michael acceptors, it can lead to the formation of three-dimensional polymer networks. This chemistry is fundamental in the development of various materials, including coatings, adhesives, and biomaterials.

Coordination Chemistry of this compound

The sulfur atoms in this compound possess lone pairs of electrons, enabling the molecule to act as a ligand in coordination chemistry. Upon deprotonation, the resulting thiolate groups are excellent donors for a variety of metal ions.

Ligand Properties and Metal Complex Formation (e.g., with Manganese)

As a ligand, this compound can be classified as a soft donor, according to Hard and Soft Acids and Bases (HSAB) theory. This means it forms the most stable complexes with soft metal ions. The three sulfur atoms can coordinate to a single metal center, making it a potentially tridentate ligand.

Manganese, a first-row transition metal, can exist in various oxidation states, with Mn(II) and Mn(III) being common in coordination complexes. Thiolate ligands are known to form stable complexes with manganese. researchgate.netnih.gov The coordination of a thiolate ligand to Mn(II) can influence its magnetic and redox properties. For example, certain mononuclear Mn(II) complexes with tetradentate ligands that include a thiolate donor exhibit a high-spin state (S=5/2) and show quasi-reversible Mn(III)/Mn(II) redox couples. nih.gov While specific studies on this compound complexes with manganese are not extensively detailed in the provided context, the known affinity of thiolates for manganese suggests that it would form stable chelate complexes.

Chelation Effects and Stability of Metal-Thiolate Complexes

When a multidentate ligand, such as this compound, binds to a metal ion through more than one donor atom, it forms a chelate ring. This process results in a significant increase in the stability of the complex compared to complexes formed with analogous monodentate ligands. This phenomenon is known as the chelate effect. The increased stability is primarily due to a favorable entropy change upon coordination, as multiple solvent or monodentate ligands are displaced by a single chelating ligand, increasing the number of free particles in the system.

The stability of metal-thiolate complexes is a subject of detailed study. For instance, comparisons between Mn(III)-alkylperoxo complexes stabilized by thiolate ligands and those stabilized by alkoxide ligands show differences in stability. The thiolate-ligated Mn(III)-peroxo complex is noted to be less stable than its alkoxide-ligated counterpart. nih.gov This difference in stability is attributed to the electronic properties of the sulfur donor, where π-backdonation from the thiolate competes with that from the peroxo ligand. nih.gov

| Ligand Type | Half-life (t₁/₂) | Temperature | Rate Constant (k) |

|---|---|---|---|

| Thiolate-ligated | 249 s | 293 K (20 °C) | 2.78 × 10⁻³ s⁻¹ |

| Alkoxide-ligated | 6730 s | 298 K (25 °C) | 1.03 × 10⁻⁴ s⁻¹ |

Data sourced from a study on Mn(III)-alkylperoxo complexes. nih.gov

Formation of Coordination Polymers and Metal-Organic Framework Precursors

The ability of this compound to act as a multidentate ligand makes it a suitable building block for the construction of extended networks like coordination polymers and Metal-Organic Frameworks (MOFs). nih.gov In this context, the ligand acts as a "linker" that connects metal ions or metal clusters, which serve as "nodes," to form one-, two-, or three-dimensional structures.

This compound itself, or more commonly, derivatives of it where the thiol groups are part of a larger, more rigid organic molecule, can be used as precursors in MOF synthesis. rsc.org The synthesis of thiol- and thioether-based MOFs is an active area of research. These materials can be created by directly using thiol-functionalized organic linkers in the synthesis or by introducing the thiol groups into a pre-existing MOF structure via post-synthetic modification. nih.gov The resulting materials often exhibit unique properties due to the presence of the sulfur functionality, making them candidates for applications in catalysis, sensing, and gas separation.

Theoretical and Computational Investigations of Propane 1,2,3 Trithiol

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to determining the electronic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to model the electronic structure of propane-1,2,3-trithiol, providing a basis for understanding its stability, reactivity, and intermolecular interactions. irjweb.comnih.gov

HOMO-LUMO Gap Analysis and Reactivity Prediction

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in quantum chemistry for predicting molecular reactivity. mdpi.com The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. wuxibiology.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. irjweb.commdpi.com

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. mdpi.comajchem-a.com Conversely, a small gap indicates a molecule is more reactive. ajchem-a.com These frontier molecular orbitals (FMOs) help explain charge transfer interactions within the molecule. irjweb.com From the HOMO and LUMO energies, global reactivity descriptors such as chemical hardness (η), softness (S), electronegativity (χ), and the global electrophilicity index (ω) can be calculated to further quantify reactivity. mdpi.comajchem-a.com

Interactive Table: Hypothetical Reactivity Descriptors for this compound

This table presents illustrative data that would be generated from a DFT calculation (e.g., at the B3LYP/6-311+G level) for this compound. The values are representative examples for demonstrating the concept.

| Parameter | Value (eV) | Formula | Significance |

| EHOMO | -6.50 | - | Electron-donating ability |

| ELUMO | -0.85 | - | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.65 | ELUMO - EHOMO | Chemical Reactivity/Stability |

| Ionization Potential (I) | 6.50 | -EHOMO | Energy to remove an electron |

| Electron Affinity (A) | 0.85 | -ELUMO | Energy released when gaining an electron |

| Chemical Hardness (η) | 2.83 | (I - A) / 2 | Resistance to change in electron distribution |

| Chemical Softness (S) | 0.35 | 1 / (2η) | Reciprocal of hardness, indicates reactivity |

| Electronegativity (χ) | 3.68 | (I + A) / 2 | Power to attract electrons |

| Electrophilicity Index (ω) | 2.39 | χ² / (2η) | Propensity to accept electrons |

Charge Distribution and Electrostatic Potential Surfaces

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. irjweb.comnih.gov The MEP is mapped onto the electron density surface, where different colors represent varying electrostatic potentials. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue denotes regions of positive potential (electron-poor, susceptible to nucleophilic attack). irjweb.com

For this compound, theoretical calculations would reveal electron-rich areas of negative potential concentrated around the three sulfur atoms of the thiol groups due to the lone pairs of electrons on the sulfur. The hydrogen atoms of the thiol groups would exhibit a more positive potential. This information is crucial for understanding how the molecule interacts with other reagents and its role in intermolecular interactions like hydrogen bonding. nih.gov

Conformational Analysis and Energy Landscapes

Ab Initio and Density Functional Theory (DFT) Studies of Rotational Barriers

Ab initio and DFT methods are widely used to study the rotational barriers in molecules. epa.govekb.eg By systematically rotating one or more dihedral angles and calculating the energy at each step, a potential energy surface (PES) can be generated. ekb.eg This surface reveals the low-energy (stable) conformations, which correspond to energy minima, and the high-energy (unstable) transition states, which represent the rotational barriers. youtube.com

For a molecule like propane (B168953), the energy barrier between the most stable staggered conformation and the least stable eclipsed conformation is about 14 kJ/mol (3.4 kcal/mol). chemistrysteps.comchemistrysteps.com This barrier arises from torsional strain (repulsive interactions between eclipsing bonds) and steric interactions (repulsive interactions between non-bonded atoms). chemistrysteps.com In this compound, the analysis would be more complex due to the larger size of the thiol groups compared to hydrogen atoms and the possibility of intramolecular hydrogen bonding between the thiol groups. The rotational barriers around the C1-C2, C2-C3, C1-S, C2-S, and C3-S bonds would all need to be considered to build a complete energy landscape.

Interactive Table: Illustrative Potential Energy Scan for C1-C2 Bond Rotation in this compound

This table provides an example of data obtained from a relaxed PES scan, showing the relative energy as a function of the S-C1-C2-C3 dihedral angle. The energies are hypothetical.

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |

| 0 | 4.5 | Eclipsed (Transition State) |

| 60 | 0.0 | Staggered (Gauche, Energy Minimum) |

| 120 | 4.2 | Eclipsed (Transition State) |

| 180 | 0.2 | Staggered (Anti, Energy Minimum) |

| 240 | 4.2 | Eclipsed (Transition State) |

| 300 | 0.0 | Staggered (Gauche, Energy Minimum) |

Molecular Dynamics Simulations for Conformational Sampling in Solution and Solid State

While quantum chemical calculations are excellent for studying individual conformations and barriers, molecular dynamics (MD) simulations are used to explore the conformational landscape of a molecule over time in a simulated environment, such as in solution or the solid state. mdpi.com MD simulations model the movements of atoms by solving Newton's equations of motion, allowing researchers to observe how a molecule behaves and which conformations it prefers under specific conditions. nih.gov

For this compound in an aqueous solution, MD simulations could reveal the predominant conformations and the lifetimes of each state. mdpi.com The simulations would account for both intramolecular forces and intermolecular interactions with solvent molecules. This approach provides a dynamic picture of the molecule's flexibility and can identify conformations that are stabilized by interactions with the solvent, which might differ from those favored in the gas phase. mdpi.com

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the detailed step-by-step pathways of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, the transition states that connect them. scielo.br The energy of the transition state relative to the reactants determines the activation energy, a critical factor in reaction kinetics. scielo.brresearchgate.net

For this compound, computational modeling could be used to explore various reaction mechanisms, such as:

Oxidation: Thiols can be oxidized to form disulfides. Modeling could elucidate the mechanism of intramolecular disulfide bridge formation (e.g., between the C1 and C2 thiols to form a five-membered ring) or intermolecular disulfide linkages.

Alkylation: The reaction of the thiol groups with electrophiles could be modeled to understand the regioselectivity and kinetics of thioether formation.

Metal Complexation: Thiols are known to coordinate with metal ions. wikipedia.org DFT calculations can be used to study the structure, bonding, and stability of complexes formed between this compound and various metals, which is relevant to its potential use as a chelating agent.

These computational studies provide a molecular-level understanding that is often difficult to obtain through experimental means alone, offering deep insights into the factors controlling reaction outcomes. vub.be

Transition State Identification in Thiol-Ene and Other Key Reactions

The thiol-ene reaction, a cornerstone of click chemistry, involves the addition of a thiol to an alkene. For this compound, with its three thiol functionalities, this reaction can lead to the formation of complex cross-linked networks. Identifying the transition state (TS) of such reactions is crucial for understanding their kinetics and mechanism.

Computational methods, particularly Density Functional Theory (DFT), are frequently employed to locate and characterize transition states. These calculations involve optimizing the geometry of the system to find the first-order saddle point on the potential energy surface that connects reactants and products. The nature of the transition state is confirmed by the presence of a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate.

While specific DFT studies on the transition states of this compound in thiol-ene reactions are not extensively documented in publicly available literature, the general principles are well-established. For a typical thiol-ene reaction, the transition state would involve the approach of the sulfur atom to one of the carbon atoms of the double bond, with the simultaneous migration of the hydrogen atom from the sulfur to the other carbon of the double bond.

Table 1: Hypothetical Transition State Parameters for the Reaction of this compound with Propene (Calculated using a generic DFT method)

| Parameter | Value |

|---|---|

| Reaction | Thiol-Ene Addition |

| Reactants | This compound + Propene |

| Computational Method | DFT (e.g., B3LYP/6-31G*) |

| Activation Energy (kcal/mol) | 5 - 15 |

| Key TS Bond Distances (Å) | S-C: 2.2-2.5, C-H: 1.5-1.8 |

| Imaginary Frequency (cm⁻¹) | -1500 to -2000 |

Note: This data is illustrative and not based on a specific published study on this compound.

Solvent Effects on Reaction Pathways via Continuum and Explicit Solvent Models

The solvent environment can significantly influence the rates and pathways of chemical reactions. Computational models account for these effects in two primary ways: continuum models and explicit solvent models.

Continuum models , such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and often provides a good approximation of the bulk solvent effects on the energetics of the reaction. For this compound, a continuum model could be used to predict how the activation energy of a thiol-ene reaction might change in solvents of varying polarity, such as water, ethanol (B145695), or toluene.

Explicit solvent models provide a more detailed and accurate picture by including individual solvent molecules in the calculation. This method allows for the study of specific solute-solvent interactions, such as hydrogen bonding, which can be crucial for reactions involving thiol groups. However, this approach is computationally much more demanding. An explicit solvent model for this compound in water, for instance, would involve surrounding the trithiol molecule with a shell of water molecules and performing molecular dynamics or quantum mechanics/molecular mechanics (QM/MM) simulations.

Spectroscopic Property Prediction from First Principles

Computational methods can predict various spectroscopic properties with a high degree of accuracy, aiding in the interpretation of experimental data and the characterization of molecules.

Vibrational Frequencies and Infrared/Raman Spectral Simulation

The vibrational frequencies of a molecule can be calculated by performing a frequency analysis after a geometry optimization. These calculated frequencies correspond to the normal modes of vibration and can be used to simulate the infrared (IR) and Raman spectra.

For this compound, the calculated IR spectrum would be expected to show characteristic peaks for the S-H stretching vibrations (typically around 2550-2600 cm⁻¹), C-S stretching vibrations, and various C-H stretching and bending modes. The simulated Raman spectrum would also provide complementary information, particularly for the less polar S-H and C-S bonds. By comparing the simulated spectra with experimental data, one can confirm the structure of the molecule and assign the observed vibrational bands.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| S-H | Stretching | 2550 - 2600 |

| C-S | Stretching | 600 - 800 |

| C-H (methylene) | Stretching | 2850 - 2960 |

| C-H (methine) | Stretching | 2890 - 3000 |

Note: These are general ranges and the exact frequencies would be obtained from specific computational calculations.

NMR Chemical Shift Predictions and Corroboration with Experimental Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, can be used to predict the ¹H and ¹³C NMR chemical shifts of a molecule.

For this compound, the ¹H NMR spectrum would be expected to show signals for the protons of the CH₂ and CH groups, as well as the protons of the three SH groups. The ¹³C NMR spectrum would show signals for the three carbon atoms in the propane backbone. The predicted chemical shifts can be compared to experimental spectra to confirm the molecular structure. Discrepancies between predicted and experimental values can often provide insights into conformational preferences and intermolecular interactions.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1-H₂ | 2.7 - 3.0 | 25 - 30 |

| C2-H | 3.0 - 3.3 | 40 - 45 |

| C3-H₂ | 2.7 - 3.0 | 25 - 30 |

| S-H | 1.5 - 2.0 | - |

Note: These are estimated ranges and would be refined by specific calculations. Chemical shifts are referenced to a standard (e.g., TMS).

Advanced Analytical Characterization Approaches for Propane 1,2,3 Trithiol

High-Resolution Mass Spectrometry for Structural Elucidation

High-resolution mass spectrometry (HRMS) is indispensable for determining the elemental composition and structure of propane-1,2,3-trithiol. It provides highly accurate mass measurements, enabling the differentiation of the target analyte from isobaric interferences.

Soft ionization techniques like Fast Atom Bombardment Mass Spectrometry (FAB-MS) are well-suited for analyzing thiols, as they typically generate a prominent molecular ion peak, which is crucial for determining the molecular weight. For this compound (C₃H₈S₃), the monoisotopic molecular ion [M]⁺ would be observed at a high resolution corresponding to its exact mass.

A key feature in the mass spectrum of a sulfur-containing compound is its characteristic isotopic pattern. Sulfur has two major stable isotopes, ³²S (94.8% abundance) and ³⁴S (4.37% abundance), with minor contributions from ³³S (0.76%). mdpi.com The presence of three sulfur atoms in this compound results in distinct M+2 and M+4 peaks with predictable relative intensities, providing a strong indication of the number of sulfur atoms in the molecule. nih.govlibretexts.org

The fragmentation of the this compound molecular ion is expected to proceed through several predictable pathways, primarily involving the cleavage of C-S, C-C, and S-H bonds. Analysis of these fragmentation patterns provides confirmation of the compound's structure. researchgate.netdocbrown.info

Table 1: Predicted Fragmentation Pathways for this compound in Mass Spectrometry

| Fragment Ion | Formula | Formation Pathway |

|---|---|---|

| [M-H]⁺ | [C₃H₇S₃]⁺ | Loss of a hydrogen radical from a thiol group |

| [M-SH]⁺ | [C₃H₇S₂]⁺ | Cleavage of a C-S bond with loss of a sulfhydryl radical |

| [M-H₂S]⁺ | [C₃H₆S₂]⁺ | Elimination of a hydrogen sulfide (B99878) molecule |

| [C₂H₅S₂]⁺ | [C₂H₅S₂]⁺ | Alpha-cleavage of a terminal C-C bond |

| [CH₂SH]⁺ | [CH₂SH]⁺ | Cleavage of a C-C bond adjacent to a thiol group |

Tandem mass spectrometry (MS/MS) is a powerful technique for analyzing this compound within complex mixtures, such as environmental samples or biological extracts. nih.govmdpi.com In an MS/MS experiment, the mass spectrometer first isolates the molecular ion (precursor ion) of this compound from other components in the sample. nih.govsfrbm.org This isolated precursor ion is then subjected to fragmentation, typically through collisionally activated dissociation (CAD), to produce a series of product ions. nih.gov

This process generates a unique product ion spectrum that serves as a structural fingerprint for this compound. By comparing this fingerprint to that of a known standard or to predicted fragmentation patterns, the compound can be identified and confirmed with very high confidence, even at low concentrations. nih.gov This technique is particularly valuable for distinguishing between structural isomers, which may have identical molecular weights but produce different fragmentation patterns. nih.gov The development of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods allows for the separation, identification, and quantification of thiols and their precursors in a single analytical run. nih.govresearchgate.net

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural characterization of this compound in solution and in the solid state. It provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule. nih.gov

One-dimensional ¹H and ¹³C NMR provide initial structural information, but multi-dimensional NMR techniques are required for unambiguous assignment of all signals and to establish the complete bonding framework.

COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton (¹H-¹H) coupling correlations. sdsu.edu For this compound, a COSY spectrum would show cross-peaks connecting the methine proton at the C2 position with the methylene (B1212753) protons at the C1 and C3 positions, confirming the propane (B168953) backbone connectivity.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons directly to the carbons to which they are attached (one-bond ¹H-¹³C correlations). sdsu.educolumbia.edu This allows for the unambiguous assignment of the ¹³C signals for the C1/C3 and C2 positions based on their attached protons.

Table 2: Expected 2D NMR Correlations for this compound

| Experiment | Correlating Nuclei | Expected Key Correlations | Information Gained |

|---|---|---|---|

| COSY | ¹H ↔ ¹H | H1/H3 ↔ H2 | Confirms proton neighbor connectivity along the propane chain. |

| HSQC | ¹H ↔ ¹³C (1-bond) | H1/H3 ↔ C1/C3; H2 ↔ C2 | Assigns carbon signals based on their directly attached protons. columbia.edu |

| HMBC | ¹H ↔ ¹³C (2-3 bonds) | H1/H3 ↔ C2; H2 ↔ C1/C3 | Confirms the C1-C2-C3 carbon backbone structure. columbia.edu |

When this compound is incorporated into a solid material, such as a cross-linked polymer or a self-assembled monolayer on a surface, solid-state NMR (ssNMR) is a vital characterization tool. nih.gov Unlike solution NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR can probe the structure and dynamics of molecules in their native solid state. mdpi.comresearchgate.net

For polymerized forms of this compound (e.g., polysulfides), ¹³C cross-polarization magic-angle spinning (CP-MAS) experiments can provide information on the local chemical environment of the carbon atoms, revealing details about cross-linking and conformation. researchgate.net Furthermore, ssNMR can be used to study the dynamics of the polymer chains by measuring relaxation times. researchgate.net Advanced techniques can also probe the local environment of the sulfur atoms directly through ³³S ssNMR, although this is challenging due to the low natural abundance and quadrupolar nature of the ³³S nucleus. mdpi.comresearchgate.net

Variable-temperature (VT) NMR studies can provide insight into dynamic processes, known as fluxionality, that occur on the NMR timescale. ox.ac.uk For this compound, several dynamic processes could be investigated using VT-NMR, including:

Thiol Proton Exchange: The rate of chemical exchange between the thiol protons and any protic solvent or trace water can be studied. At low temperatures, this exchange may slow sufficiently to allow observation of coupling between the SH protons and the adjacent CH/CH₂ groups.

Restricted Bond Rotation: At sufficiently low temperatures, rotation around the C-S or C-C bonds may become slow on the NMR timescale. This could lead to the observation of distinct signals for otherwise equivalent protons or carbons, providing information on the rotational energy barriers.

Hydrogen Bonding Dynamics: Inter- or intramolecular hydrogen bonding involving the thiol groups can be studied. As the temperature is changed, the equilibrium between hydrogen-bonded and non-bonded states can shift, leading to changes in chemical shifts.

By analyzing the changes in the NMR spectra (e.g., peak broadening, coalescence, and sharpening) as a function of temperature, the energetic barriers (activation energy) for these dynamic processes can be calculated. mdpi.comnih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for the functional group analysis of this compound. These methods probe the vibrational modes of molecules, providing detailed information about chemical bonds and molecular structure. IR and Raman spectroscopy are complementary, as some vibrational modes may be more active in one technique than the other, allowing for a more complete characterization of the molecule.

Band Assignment and Conformational Sensitivity

The vibrational spectrum of this compound is characterized by absorption bands corresponding to the stretching and bending of its constituent functional groups, primarily S-H, C-S, C-H, and C-C bonds. The precise position of these bands can be sensitive to the local chemical environment and the molecule's conformation.

Key functional group vibrations for this compound include:

S-H Stretching: The thiol S-H stretching vibration typically appears as a weak but sharp band in the IR spectrum in the range of 2550-2600 cm⁻¹. This band is often more prominent in the Raman spectrum.

C-S Stretching: The carbon-sulfur stretching vibrations are found in the fingerprint region, typically between 600-800 cm⁻¹. The presence of three C-S bonds in this compound can lead to multiple bands in this region, corresponding to symmetric and asymmetric stretching modes.

C-H Stretching and Bending: The C-H stretching vibrations from the propane backbone occur in the 2850-3000 cm⁻¹ region. docbrown.info C-H bending and rocking motions are observed at lower frequencies, typically between 1300-1470 cm⁻¹. docbrown.info

C-C Skeletal Vibrations: The stretching of the carbon-carbon backbone gives rise to signals in the 800-1200 cm⁻¹ range. docbrown.info

The rotational freedom around the C-C and C-S single bonds in this compound allows for the existence of multiple conformational isomers (conformers). Similar to other small alkanes like propane, these conformers will have different potential energies. chemistrysteps.commasterorganicchemistry.com Vibrational spectroscopy can distinguish between these conformers because the vibrational frequencies of certain modes, particularly the skeletal C-C and C-S stretching and bending modes, are sensitive to the dihedral angles. researchgate.netnih.gov Low-temperature studies of related molecules like 1-propanethiol (B107717) have shown that different conformers can be trapped and identified by changes in their IR spectra. researchgate.net For this compound, variations in the number and position of peaks in the C-S stretching region of the IR and Raman spectra upon changes in temperature or physical state can provide evidence of different stable conformers.

| Vibrational Mode | Approximate Frequency Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|

| S-H Stretch | 2550 - 2600 | Weak | Strong |

| C-H Stretch (CH₂) | 2850 - 2930 | Strong | Strong |

| C-H Stretch (CH) | 2890 - 3000 | Strong | Strong |

| CH₂ Bend (Scissoring) | 1450 - 1470 | Medium | Medium |

| CH₂ Bend (Wagging/Twisting) | 1150 - 1350 | Medium | Weak |

| C-C Stretch | 800 - 1200 | Medium-Weak | Medium |

| C-S Stretch | 600 - 800 | Medium-Weak | Strong |

In-situ Monitoring of Reaction Progress and Polymerization

Infrared and Raman spectroscopy are highly effective for the in-situ, real-time monitoring of chemical reactions involving this compound. nih.govresearchgate.netirdg.orgspectroscopyonline.com By using fiber-optic probes immersed directly in the reaction mixture, spectra can be collected continuously without the need for sampling. irdg.orgamericanpharmaceuticalreview.com This non-invasive approach allows for the tracking of reactant consumption, intermediate formation, and product generation. americanpharmaceuticalreview.com

For reactions involving the thiol groups of this compound, such as nucleophilic additions, disulfide formations, or polymerizations, IR and Raman spectroscopy can provide valuable kinetic and mechanistic data. For example:

In a polymerization reaction, the disappearance of the S-H stretching band around 2550 cm⁻¹ can be monitored to track the consumption of the thiol monomer.

The formation of new bonds, such as C-S-C in a thiol-ene polymerization, will give rise to new peaks in the fingerprint region that can be quantified over time.

Changes in the intensity of characteristic bands of other reactants can also be monitored simultaneously to determine reaction endpoints and kinetics. americanpharmaceuticalreview.com

This real-time analysis is crucial for understanding reaction mechanisms, optimizing process parameters (like temperature and catalyst loading), and ensuring reaction completion, particularly for air-sensitive or transient species. spectroscopyonline.comamericanpharmaceuticalreview.com

X-ray Diffraction Studies of Crystalline Derivatives and Complexes

X-ray diffraction (XRD) is the definitive technique for determining the three-dimensional atomic arrangement in crystalline solids. For a molecule like this compound, which is a liquid at room temperature, XRD studies are performed on its solid derivatives or co-crystals.

Single Crystal X-ray Analysis for Absolute Structure Determination

Single crystal X-ray diffraction is the most powerful method for obtaining an unambiguous determination of a molecule's structure, including bond lengths, bond angles, and absolute stereochemistry. mdpi.commdpi.com To apply this technique to this compound, it must first be converted into a crystalline solid. This can be achieved by:

Formation of Metal Complexes: The thiol groups are excellent ligands for various metal ions. Reaction of this compound with metal salts can yield crystalline coordination polymers or discrete complexes.

Derivatization: Reacting the thiol groups with other molecules to form, for example, crystalline thioesters or tritylthio-derivatives can facilitate crystallization. researchgate.net

Co-crystallization: Forming co-crystals with other molecules through non-covalent interactions like hydrogen bonding.

Once a suitable single crystal is obtained, XRD analysis provides a detailed electron density map from which the precise position of each atom (excluding hydrogen, typically) can be determined. This information is crucial for confirming the connectivity of the molecule and understanding its precise three-dimensional geometry in the solid state. strath.ac.uk

Powder X-ray Diffraction for Polymorphism and Bulk Material Structure

Powder X-ray diffraction (PXRD) is used to analyze polycrystalline or powdered solid samples. researchgate.net While it does not provide the atomic-level detail of single crystal XRD, it is an essential tool for characterizing the bulk properties of a crystalline material. For derivatives of this compound, PXRD is used for:

Phase Identification: The resulting diffraction pattern serves as a unique "fingerprint" for a specific crystalline phase. It can be used to confirm that a bulk sample consists of the same phase as a previously analyzed single crystal. researchgate.net

Purity Analysis: PXRD can detect the presence of crystalline impurities or different crystalline forms in a bulk sample.

Polymorphism Studies: Many crystalline compounds can exist in multiple different crystal structures, a phenomenon known as polymorphism. Each polymorph will have a distinct PXRD pattern. PXRD is the primary tool for identifying and distinguishing between different polymorphs of this compound derivatives, which can have different physical properties.

Advanced Chromatographic Techniques for Purity Assessment and Separation

Chromatography is an essential analytical technique for separating the components of a mixture and for assessing the purity of a compound. For this compound, both gas and liquid chromatography can be employed, depending on the specific requirements of the analysis.

Gas Chromatography (GC): Given its relatively low molecular weight, this compound is expected to be sufficiently volatile for analysis by gas chromatography.

Purity Assessment: A high-purity sample of this compound should ideally show a single peak on a GC chromatogram. The presence of other peaks would indicate impurities, which could be starting materials, byproducts from synthesis, or degradation products. GC coupled with a Flame Ionization Detector (FID) provides general sensitivity to hydrocarbon-containing compounds. For enhanced sensitivity and selectivity towards a sulfur-containing compound, a Sulfur Chemiluminescence Detector (SCD) or a Flame Photometric Detector (FPD) can be used.

Impurity Identification: When coupled with Mass Spectrometry (GC-MS), this technique becomes a powerful tool for not only separating impurities but also for identifying them based on their mass spectra. nih.govresearchgate.net This is critical for understanding the impurity profile of a sample.

High-Performance Liquid Chromatography (HPLC): For non-volatile derivatives of this compound or for preparative-scale purification, HPLC is the method of choice.

Purity of Derivatives: In reactions where this compound is derivatized to form larger, non-volatile molecules (e.g., in the synthesis of metal complexes or polymers), HPLC with UV-Vis or MS detection is used to assess the purity of the products.

Separation and Purification: Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, can be used to separate this compound from more polar or less polar impurities. This technique can be scaled up from analytical to preparative columns to purify larger quantities of the compound.

| Technique | Typical Stationary Phase | Detector | Application |

|---|---|---|---|

| Gas Chromatography (GC) | Polar (e.g., WAX) or nonpolar (e.g., polysiloxane) capillary column | FID, SCD, FPD, MS | Purity assessment, identification of volatile impurities. |

| High-Performance Liquid Chromatography (HPLC) | Reversed-Phase (e.g., C18, C8) | UV-Vis, Refractive Index (RI), MS | Purity assessment of non-volatile derivatives, preparative purification. |

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with Specialized Detectors

Both HPLC and GC are powerful techniques for the separation and analysis of volatile and semi-volatile compounds. However, the analysis of thiols like this compound presents unique challenges due to their high polarity, potential for oxidation, and lack of a strong native chromophore for UV-Vis detection.

High-Performance Liquid Chromatography (HPLC):

For non-volatile or thermally sensitive compounds, HPLC is a preferred method. The primary challenge in analyzing this compound by HPLC is its detection. Since it does not possess a suitable chromophore for standard UV-Vis detection, derivatization is a common strategy. mdpi.com Thiol-specific fluorescent derivatization reagents, such as ammonium (B1175870) 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (B1228992) (SBD-F), can be used to tag the molecule, allowing for highly sensitive detection by a fluorescence detector. nih.gov This approach significantly lowers the limit of detection. mdpi.com

Alternatively, electrochemical detectors can be used, which measure the current resulting from the oxidation or reduction of the analyte at an electrode surface. This method offers high sensitivity and selectivity for electroactive species like thiols. Reversed-phase columns, such as C18, are typically used for separation, often with an aqueous mobile phase containing an organic modifier like methanol (B129727) or acetonitrile.

Gas Chromatography (GC):

GC is well-suited for the analysis of volatile compounds. Due to the polarity and multiple thiol groups of this compound, derivatization may be necessary to increase its volatility and thermal stability, preventing peak tailing and interaction with the stationary phase. A common derivatization technique for similar poly-hydroxylated compounds involves esterification, such as with phenylboronic acid, to form more volatile esters. nih.govresearchgate.net

Specialized detectors are crucial for the selective and sensitive analysis of sulfur-containing compounds.

Flame Photometric Detector (FPD): This detector is highly selective for sulfur and phosphorus-containing compounds, making it an excellent choice for analyzing this compound. lcservicesltd.co.uk

Mass Spectrometry (MS): When coupled with GC, MS provides structural information, enabling definitive identification of the compound based on its mass spectrum and fragmentation pattern. nih.govlcservicesltd.co.uk It is a robust and sensitive technique for quantifying target analytes in complex matrices. nih.gov

Below is a table summarizing typical starting conditions for HPLC and GC analysis of small thiol compounds, adaptable for this compound.

| Parameter | HPLC Conditions | GC Conditions |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Polar Capillary Column (e.g., WAX, 30 m x 0.25 mm x 0.25 µm) |

| Mobile Phase/Carrier Gas | Isocratic or gradient elution with Water/Methanol or Acetonitrile | Helium or Hydrogen |

| Derivatization | Pre-column with SBD-F for fluorescence detection | Often required (e.g., esterification) to improve volatility |

| Detector | Fluorescence (FLD), Electrochemical (ECD), or Mass Spectrometry (MS) | Flame Photometric (FPD) or Mass Spectrometry (MS) |

| Injection Volume | 5 - 20 µL | 1 - 2 µL (split/splitless) |

| Oven Temperature | N/A (Column often thermostatted at 25-40°C) | Temperature program (e.g., 50°C hold for 2 min, ramp to 250°C) |

Supercritical Fluid Chromatography (SFC) Applications for Specific Separations

Supercritical Fluid Chromatography (SFC) emerges as a powerful hybrid technique that combines the advantages of both gas and liquid chromatography. nih.gov It utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. wikipedia.orgteledynelabs.com SFC is particularly advantageous for the analysis and purification of thermally labile and low-to-moderate molecular weight compounds that are not sufficiently volatile for GC. wikipedia.org

The properties of a supercritical fluid, such as low viscosity and high diffusivity, allow for faster separations and higher efficiency compared to HPLC. nih.govlibretexts.org For polar analytes like this compound, the non-polar supercritical CO2 mobile phase typically requires the addition of a polar organic modifier, such as methanol or ethanol (B145695), to achieve sufficient elution strength. nih.gov

SFC is well-suited for specific separations, including the analysis of chiral molecules and complex mixtures found in natural products. wikipedia.orgmdpi.com The technique's versatility is enhanced by its compatibility with a wide range of detectors used in both GC and HPLC, including Flame Ionization Detectors (FID) and Mass Spectrometers (MS). The use of CO2 as the primary mobile phase is also considered environmentally friendly, reducing the consumption of organic solvents. mdpi.com

The following table outlines potential parameters for the analysis of this compound using SFC.

| Parameter | SFC Conditions |

|---|---|

| Column | Packed columns similar to HPLC (e.g., Silica (B1680970), Diol, Chiral phases) |

| Mobile Phase | Supercritical CO₂ with a polar modifier (e.g., 5-30% Methanol) |

| Temperature | 35 - 60°C |

| Pressure (Backpressure Regulator) | 100 - 200 bar |

| Detector | Mass Spectrometry (MS), Flame Ionization Detector (FID), UV-Vis |

| Flow Rate | 1 - 4 mL/min |

Applications of Propane 1,2,3 Trithiol in Advanced Materials Science and Catalysis

Polymer Chemistry and Network Formation

The three thiol (-SH) groups of Propane-1,2,3-trithiol are highly reactive and serve as key functional points for building polymer architectures. This trifunctionality is instrumental in creating cross-linked, three-dimensional polymer networks, which are the basis for many robust materials.

Cross-linking Agent in Thiol-Ene Polymerizations for Resins and Coatings

This compound functions as an effective cross-linking agent in thiol-ene polymerization, a chemical reaction that has garnered significant interest for producing specialized polymers. radtech.org This type of polymerization offers several advantages over traditional methods, including reduced oxygen inhibition, lower shrinkage upon curing, and the formation of uniform polymer networks. radtech.orgrsc.org

In this process, the thiol groups react with carbon-carbon double bonds (the "ene" component) in the presence of a radical initiator or UV light. Because this compound possesses three thiol groups, each molecule can form three distinct linkages to ene-containing monomers. This trifunctionality leads to the formation of a dense, three-dimensional network structure. The resulting cross-linked polymers exhibit significantly improved mechanical and thermal properties, making them highly suitable for use in durable resins and high-performance coatings. radtech.orgrsc.org The homogeneous network formation characteristic of thiol-ene chemistry is critical for developing functional and sustainable coating materials. rsc.org

Synthesis of High Refractive Index Polymers for Optical Materials

A high refractive index polymer (HRIP) is a specialized polymer with a refractive index exceeding 1.50, which is essential for applications in photonic devices like LEDs and image sensors. wikipedia.org The refractive index of a polymer is enhanced by the presence of atoms with high molar refractivity, with sulfur being particularly effective. wikipedia.orgnih.gov

This compound, with its high sulfur content, is an ideal precursor for creating HRIPs. Through thiol-ene reactions, it can be incorporated into polymer backbones to significantly increase their refractive index. Research has demonstrated that polymers containing sulfur atoms can achieve exceptionally high refractive indices. For instance, sulfur-containing polymers have been synthesized with refractive indices reaching up to 1.77 and even as high as 1.8433 at 589 nm. nih.govacs.org These materials often maintain excellent optical transparency, with some films showing nearly 100% transmission in the visible light region. nih.gov The incorporation of sulfur-rich monomers like this compound is a key strategy in developing the next generation of advanced optical materials.

Table 1: Examples of High Refractive Index Polymers Containing Sulfur

| Polymer Type | Monomers Used | Achieved Refractive Index (n) | Wavelength | Reference |

| Poly(phenylene thioether) | 2,4-dichloro-6-alkylthio-1,3,5-triazines and aromatic dithiols | Up to 1.7720 | 633 nm | acs.org |

| Sulfur-containing all-organic polymer | Bromoalkynes and dithiophenols | Up to 1.8433 | 589 nm | nih.gov |

| Polythioether with spirobifluorene | Spirobifluorene-containing diacrylate and dithiols | 1.6690 - 1.7169 | Not Specified | researchgate.net |

Development of Hydrogels and Elastomeric Thermosets

The trifunctional structure of this compound is fundamental to the creation of hydrogels and elastomeric thermosets. These materials are characterized by their three-dimensional, cross-linked polymer networks that can absorb large amounts of water (in the case of hydrogels) or exhibit elastic properties (in the case of elastomers).